4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride
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Overview
Description
4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride is a chemical compound that belongs to the class of 1-benzopyrans This compound is known for its unique structure, which includes a chromeno-oxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound. Industrial methods focus on maximizing efficiency and minimizing costs while ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, such as its effects on specific receptors or enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
PD 128907: A compound with a similar structure that acts as a dopamine receptor agonist.
PD 125530: Another related compound with similar pharmacological properties.
Uniqueness
Its distinct chromeno-oxazin ring system sets it apart from other related compounds, providing unique chemical and biological properties .
Properties
Molecular Formula |
C14H20ClNO3 |
---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H |
InChI Key |
DCFXOTRONMKUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl |
Origin of Product |
United States |
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